molecular formula C28H25N3O3S B2948757 (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892418-44-9

(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2948757
CAS No.: 892418-44-9
M. Wt: 483.59
InChI Key: HSKGIJBWMRXIRM-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic heterocycle featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen core. Key substituents include:

  • Sulfanyl group: A [(4-ethenylphenyl)methyl]sulfanyl moiety at position 5.
  • Aromatic substituents: A 4-methoxyphenyl group at position 5 and a methanol group at position 11.
  • Methyl group: A 14-methyl substitution.

Its sulfur-containing group may enhance lipophilicity and membrane permeability, while the methoxyphenyl substituent could influence electronic properties and binding affinity .

Properties

IUPAC Name

[7-[(4-ethenylphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-4-18-5-7-19(8-6-18)16-35-28-24-13-23-21(15-32)14-29-17(2)25(23)34-27(24)30-26(31-28)20-9-11-22(33-3)12-10-20/h4-12,14,32H,1,13,15-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKGIJBWMRXIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC5=CC=C(C=C5)C=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound identified as (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the sulfanyl group and methoxy phenyl moieties are particularly significant in influencing its interactions with biological targets.

Anticancer Properties

Research indicates that the compound has shown potential as an anticancer agent. Its structural similarity to known anticancer drugs allows it to interact with various cellular pathways involved in cancer progression:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Case Study: In vitro studies demonstrated that the compound inhibits the proliferation of breast cancer cells at micromolar concentrations, suggesting its potential as a therapeutic agent against certain types of cancer.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies:

  • In Vitro Studies: The compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
  • Clinical Relevance: This activity suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

  • Broad Spectrum Activity: It exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Mechanism: The antimicrobial action is thought to be mediated through disruption of bacterial cell membranes and interference with metabolic processes.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialInhibitory effects on bacteria

Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that the compound has IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer potential ( ).
  • Inflammation Research : In an experimental model of inflammation, the compound significantly decreased edema formation and inflammatory cell infiltration ( ).
  • Microbial Resistance : Preliminary tests against Staphylococcus aureus showed potent antibacterial activity, suggesting a possible role in developing new antibiotics ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tricyclic Cores

  • Compound from : Structure: 7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol. Differences:
  • Substituted with 2,5-dimethylphenyl instead of 4-ethenylphenyl at the sulfanyl group.
  • 3-methoxyphenyl instead of 4-methoxyphenyl at position 4. The meta-methoxy substituent could decrease electronic conjugation compared to para-methoxy .
  • Compound from : Structure: 2-{13,13-dimethyl-4,14-dioxatricyclo[8.4.0.0³,⁸]tetradeca-1(10),2,8,11-tetraen-6-yl}-5-methoxyphenol. Differences:
  • Replaces the triazatricyclo core with a dioxatricyclo system.
  • Lacks sulfur-containing groups but includes a phenolic hydroxyl group. Implications: The absence of sulfur may reduce lipophilicity, while the phenolic group increases acidity, affecting solubility and reactivity .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~550–600 g/mol (estimated) ~540–590 g/mol (estimated) ~400–450 g/mol (estimated)
logP (Predicted) ~3.5–4.0 (highly lipophilic) ~3.0–3.5 (moderate) ~2.5–3.0 (moderate)
Key Functional Groups Sulfanyl, Methanol, Methoxy Sulfanyl, Methanol, Methoxy Phenol, Methoxy, Dioxane

The target compound’s higher logP compared to ’s analog suggests enhanced membrane permeability, critical for CNS-targeting drugs. However, its larger molecular weight may limit oral bioavailability .

Q & A

Q. What methodologies are recommended for synthesizing this compound, and how can experimental reproducibility be ensured?

A multi-step synthesis approach is typical for such complex tricyclic systems. Key steps include:

  • Thioether linkage formation : Reacting a 4-ethenylbenzyl thiol precursor with a halogenated intermediate under inert conditions (e.g., N₂ atmosphere) to minimize oxidation .
  • Ring-closing strategies : Employing microwave-assisted cyclization to enhance yield and reduce side products .
  • Protection/deprotection of functional groups : Use tert-butyldimethylsilyl (TBDMS) groups for alcohol protection to prevent unwanted reactions during synthesis .

Q. Reproducibility Tips :

  • Document solvent purity, catalyst batch, and reaction temperature gradients.
  • Validate intermediate structures via 1H^1H-NMR and LC-MS at each step .

Q. How can the compound’s three-dimensional structure be reliably characterized?

X-ray crystallography is the gold standard for resolving complex tricyclic systems:

  • Grow single crystals via slow evaporation in a 1:1 mixture of dichloromethane and hexane.
  • Refine data using software like SHELXL, focusing on bond angles (e.g., C–C mean deviation < 0.005 Å) and torsion angles (e.g., N1–C8–C17–O6 = 179.6°) to confirm stereochemistry .
  • Cross-validate with DFT calculations (B3LYP/6-31G* level) to assess electronic structure compatibility .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods due to potential sulfur-containing vapor release during thioether reactions .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles (tested for chemical resistance) to prevent skin/eye contact .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent sulfanyl group hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Use tools like GROMACS to predict blood-brain barrier permeability by analyzing logP values and hydrogen-bonding capacity with lipid bilayers .
  • COMSOL Multiphysics integration : Model diffusion coefficients in physiological fluids to assess bioavailability .
  • AI-driven QSAR : Train models on analogs (e.g., 1-(4-methylphenyl)ethanol) to predict metabolic stability and CYP450 interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response normalization : Re-express activity data (e.g., IC₅₀) relative to a common control (e.g., β-actin) to minimize assay variability .
  • Heterogeneity analysis : Apply mixed-effects models to differentiate batch effects (e.g., solvent purity) from true biological variability .
  • Orthogonal assays : Validate antibacterial activity via both MIC (broth dilution) and disk diffusion assays to confirm mechanism consistency .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess π-π stacking effects on receptor binding .
  • Side-chain engineering : Introduce polar substituents (e.g., hydroxyl) at C11 to enhance water solubility while monitoring steric clashes via molecular docking .
  • High-throughput screening (HTS) : Use fragment-based libraries to identify pharmacophores that improve selectivity against off-target kinases .

Q. What advanced techniques validate environmental stability and degradation pathways?

  • LC-HRMS for metabolite profiling : Identify oxidative degradation products (e.g., sulfoxide derivatives) under simulated environmental conditions (pH 7.4, 25°C) .
  • Ecotoxicology assays : Use Daphnia magna acute toxicity tests to estimate EC₅₀ values and assess bioaccumulation potential via octanol-water partition coefficients (log Kₒw) .
  • Photodegradation studies : Expose to UV-B light (290–320 nm) and quantify half-life using first-order kinetic models .

Q. How can interdisciplinary frameworks enhance research design for this compound?

  • Chemical biology integration : Map interactions with cellular targets (e.g., enzymes) using click chemistry probes (e.g., alkyne-tagged analogs) .
  • Process control optimization : Implement PID controllers in continuous-flow reactors to maintain optimal temperature (±0.5°C) during scale-up .
  • Theoretical anchoring : Link mechanistic hypotheses to established frameworks (e.g., transition state theory for catalytic reactions) to guide experimental design .

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